molecular formula C8H11NO3S B185117 N-(2-hydroxyethyl)benzenesulfonamide CAS No. 59724-42-4

N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B185117
CAS No.: 59724-42-4
M. Wt: 201.25 g/mol
InChI Key: QHUJTQAJBPYVQF-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C8H11NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring and an amine group substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-hydroxyethyl)benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with ethanolamine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process:

C6H5SO2Cl+HOCH2CH2NH2C6H5SO2NHCH2CH2OH+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_2\text{CH}_2\text{OH} + \text{HCl} C6​H5​SO2​Cl+HOCH2​CH2​NH2​→C6​H5​SO2​NHCH2​CH2​OH+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-hydroxyethyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Lacks the hydroxyethyl group, making it less polar and less reactive in certain chemical reactions.

    N-methylbenzenesulfonamide: Contains a methyl group instead of a hydroxyethyl group, affecting its solubility and reactivity.

Uniqueness

N-(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties such as increased polarity and the ability to form hydrogen bonds. These properties enhance its solubility in water and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c10-7-6-9-13(11,12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUJTQAJBPYVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364980
Record name N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59724-42-4
Record name N-(2-Hydroxyethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59724-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, N-(2-hydroxyethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

128.3 g of 2-ethanolamine (2.1 mol) and 150 g of water are introduced into a 1 liter reactor equipped with a thermostatically-controlled jacket, a stirrer and a dropping funnel. 353 g of benzenesulphonyl chloride (2 mol) are introduced into the dropping funnel. The reactor is heated to approximately 60° C. and the benzenesulphonyl chloride is then allowed to run dropwise into the reactor at the rate of approximately 3 ml/min. The exothermicity of the reaction is thus controlled and the temperature changes to reach 70 to 75° C. at the end of addition. The pH is prevented from falling below 9 by gradual addition of a 20% solution of sodium hydroxide in water. After a few hours, the reaction is complete. The reaction mixture is then extracted with a third water-insoluble solvent, such as ethyl acetate. This organic phase is collected. The aqueous phase is extracted and the combined organic phases are distilled under vacuum in order to remove the extraction solvent. 384 g of N-(2-hydroxyethyl)benzenesulphonamide are thus obtained, i.e. a yield of 95.5% with a purity of greater than 99%. This product, which is liquid at room temperature, is characterized by IR spectroscopy and NMR spectro-scopy, as well as by GC and HPLC analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2-hydroxyethyl)benzenesulfonamide a potent CDK2 inhibitor?

A1: The study highlights the structure-activity relationship (SAR) of a series of 2-substituted O(4)-cyclohexylmethyl-5-nitroso-6-aminopyrimidines as CDK2 inhibitors []. The researchers found that incorporating a 2-arylsulfonamide group, as seen in 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2-hydroxyethyl)benzenesulfonamide (compound 7q in the study), significantly enhanced potency against CDK2. This suggests that the specific interactions facilitated by the 2-arylsulfonamide moiety within the CDK2 active site contribute to its high inhibitory activity. The study reports an IC50 value of 0.7 +/- 0.1 nM for this compound against CDK2, indicating remarkable potency [].

Q2: How does understanding the SAR of these CDK2 inhibitors contribute to further research?

A2: Elucidating the SAR is crucial for developing more potent and selective CDK2 inhibitors []. By understanding how specific structural modifications, like the introduction of the 2-arylsulfonamide group, influence inhibitory activity, researchers can design and synthesize novel compounds with improved pharmacological profiles. This knowledge paves the way for developing potential anticancer agents that target CDK2 and disrupt cell cycle progression.

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